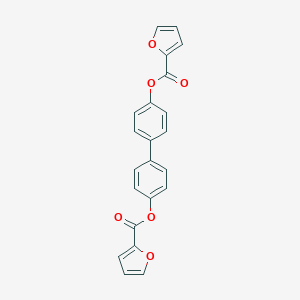

BIPHENYL-4,4'-DIYL DIFURAN-2-CARBOXYLATE

Description

Historical Development of Furan-based Esters in Advanced Materials Chemistry

The exploration of furan-based compounds in polymer and materials science is rooted in the growing demand for sustainable alternatives to petrochemicals. patsnap.com Furan (B31954) derivatives, obtainable from renewable biomass sources like agricultural waste, have been identified as key platform molecules for the synthesis of new materials. patsnap.commdpi.comresearchgate.net The history of furan-containing polyesters began decades ago, with pioneering research laying the groundwork for their use in a variety of applications. researchgate.net

A significant milestone in this field is the development of 2,5-furandicarboxylic acid (FDCA), a crucial monomer for producing polyethylene (B3416737) furanoate (PEF). patsnap.comacs.org PEF has emerged as a bio-based substitute for petroleum-derived polyethylene terephthalate (B1205515) (PET), demonstrating the potential of furanic polymers to replace fossil-based plastics. acs.orgnih.gov Researchers have also investigated other furan derivatives, such as 2,5-bis(hydroxymethyl)furan (BHMF), to create polymers, although challenges like the limited thermal stability of some precursors have been noted. acs.org The versatility of the furan ring, with its unique aromatic structure and ability to participate in reactions like the Diels-Alder cycloaddition, has made it an attractive component for developing materials with dynamic or "smart" properties, such as self-healing and recyclability. researchgate.netnih.govresearchgate.net This has spurred ongoing research into a wide array of furan-containing polymers, including polyesters, polyamides, and polyurethanes, for applications ranging from packaging to advanced organic electronics. patsnap.comresearchgate.netntu.edu.sg

Significance of Biphenyl (B1667301) Moieties in Organic Synthesis and Polymer Science

The biphenyl unit, consisting of two connected phenyl rings, is a fundamental structural motif in organic chemistry. wikipedia.orgbiosynce.com While biphenyl itself is relatively non-reactive, its derivatives are crucial intermediates in the production of a wide array of organic compounds, including those used in pharmaceuticals, crop protection, and plastics. wikipedia.orgarabjchem.org The synthesis of these derivatives is achieved through various chemical reactions, such as the Suzuki-Miyaura coupling and the Ullmann reaction. wikipedia.orgchemicalbook.com

In polymer science, the incorporation of the rigid biphenyl core into polymer backbones is a well-established strategy for creating high-performance materials. nih.gov This rigidity imparts desirable properties such as enhanced thermal stability and mechanical strength. acs.org One of the most prominent applications of biphenyl moieties is in the field of liquid crystals (LCs). nih.govrsc.org The biphenyl structure is a mesogenic moiety, meaning it can induce liquid crystalline phases. nih.gov Cyanobiphenyls, for example, are key components in commercial liquid crystal displays (LCDs). wikipedia.orgrsc.org Researchers have synthesized various biphenyl-based compounds to create LCs with wide temperature ranges and high thermal stability, making them suitable for processing with commercial polymers at elevated temperatures. figshare.comrsc.orgresearchgate.net The ability of biphenyl groups to engage in pi-pi stacking interactions can also be utilized to create physically crosslinked polymer networks. nih.gov This combination of thermal stability, rigidity, and unique electronic properties makes the biphenyl moiety a versatile and valuable building block in the design of advanced polymers, organic light-emitting diodes (OLEDs), and other functional materials. rsc.orgresearchgate.net

Rationale for Investigating Biphenyl-4,4'-diyl Difuran-2-carboxylate in Contemporary Chemical Research

The scientific interest in this compound stems from the strategic combination of its two primary components: the rigid, mesogenic biphenyl core and the renewable, aromatic furan rings. The rationale for its investigation lies in the pursuit of novel materials, particularly liquid crystals and high-performance polymers, that merge the advantageous properties of both moieties.

The biphenyl core is a well-known building block for liquid crystalline materials due to its structural rigidity. nih.govtandfonline.com By functionalizing it with furan-2-carboxylate (B1237412) units, researchers aim to create new molecules with specific mesomorphic (liquid crystalline) properties. The ester linkages provide a degree of flexibility and influence the molecular packing, which is critical for the formation of liquid crystal phases.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is highly specific and appears to be situated within the broader context of developing novel liquid crystals and functional organic materials. While direct studies focusing exclusively on this exact compound are not widespread, research on closely related analogues provides significant insight.

Investigations into molecules combining biphenyl and furan ester motifs are often centered on synthesizing new series of compounds and characterizing their physical properties, particularly their thermal behavior and potential for forming liquid crystal phases. For example, studies on similar structures like 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates involve multi-step synthesis, often utilizing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to link the different aromatic fragments. mdpi.com

A significant part of the research effort involves detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the chemical structures. mdpi.com Once synthesized, the thermal properties are a key focus, with techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) used to determine melting points and thermal stability. The observation of liquid crystalline phases (mesophases) is a primary objective, often investigated using polarized optical microscopy.

Computational studies, such as those using Density Functional Theory (DFT), are also employed to complement experimental findings. tandfonline.commdpi.com These calculations can predict molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and other physical parameters, offering a deeper understanding of the structure-property relationships. mdpi.com For instance, research on related compounds has explored their nonlinear optical properties, indicating an interest in their potential for photonic applications. mdpi.com The field is driven by the goal of designing new molecules where the properties can be fine-tuned by altering the chemical structure, such as by adding different substituent groups to the aromatic rings. researchgate.net

Data Tables

Table 1: Properties of Related Aromatic Compounds This table presents physical and chemical properties of core chemical structures and related derivatives discussed in the text.

| Compound Name | Molecular Formula | Melting Point (°C) | Key Properties/Applications |

| Biphenyl | C₁₂H₁₀ | 69.2 | Starting material for PCBs, heat transfer agent, organic synthesis. wikipedia.org |

| 4,4'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 278-283 | Precursor for polymers and liquid crystals. nih.gov |

| 2,5-Furandicarboxylic acid (FDCA) | C₆H₄O₅ | >320 (decomposes) | Monomer for the bio-based polymer PEF. acs.org |

| 4,4'-Diisopropylbiphenyl | C₁₈H₂₂ | 64-65 | Intermediate for Biphenyl-4,4'-dicarboxylic acid synthesis. google.com |

| 4-(Methoxycarbonyl)phenyl 5-(4-chlorophenyl)furan-2-carboxylate | C₁₉H₁₃ClO₅ | 115-116 | Synthesized for nonlinear optical property studies. mdpi.com |

Table 2: Synthetic Methods for Key Chemical Moieties This table outlines common synthetic reactions used to create the biphenyl and furan-based structures mentioned in the article.

| Reaction Name | Description | Application Example |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Synthesis of substituted biphenyls and arylated furans. wikipedia.orgmdpi.com |

| Ullmann Reaction | A coupling reaction between two aryl halides, typically using copper. | Preparation of symmetric and unsymmetric biaryls. wikipedia.orgchemicalbook.com |

| Steglich Esterification | A reaction that forms an ester from a carboxylic acid and an alcohol using DCC and a catalyst like DMAP. | Synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate. mdpi.com |

| Friedel-Crafts Reaction | An electrophilic aromatic substitution to attach substituents to aromatic rings. | Acylation or alkylation of biphenyl. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C22H14O6 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

[4-[4-(furan-2-carbonyloxy)phenyl]phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C22H14O6/c23-21(19-3-1-13-25-19)27-17-9-5-15(6-10-17)16-7-11-18(12-8-16)28-22(24)20-4-2-14-26-20/h1-14H |

InChI Key |

KUEYRCBSTCNCQW-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Biphenyl 4,4 Diyl Difuran 2 Carboxylate

Esterification Reactions for the Synthesis of Biphenyl-4,4'-diyl Difuran-2-carboxylate

Esterification, the fundamental reaction forming the ester linkages in the target molecule, can be approached through several distinct methods.

Direct esterification typically involves the reaction of 4,4'-biphenol with two equivalents of a 2-furoic acid derivative. A highly effective method is the reaction with an activated form of the carboxylic acid, such as 2-furoyl chloride. This reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Another significant direct approach is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method allows for the reaction of 2-furoic acid directly with 4,4'-biphenol under mild conditions, forming the desired diester with high efficiency. mdpi.com The reaction proceeds by activating the carboxylic acid with DCC, followed by nucleophilic attack from the hydroxyl groups of the biphenol.

Transesterification offers an alternative pathway where an existing ester of 2-furoic acid, such as methyl 2-furoate or ethyl 2-furoate, is reacted with 4,4'-biphenol. This equilibrium-driven reaction typically requires a catalyst and the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) to shift the equilibrium towards the product. For instance, a patented process for a related furoic acid derivative involves a transesterification step using a Lewis acid catalyst like titanium tetraisopropoxide in refluxing toluene (B28343), with the methanol byproduct being removed via distillation. A similar strategy could be applied to the synthesis of this compound.

The use of 2-furoic anhydride (B1165640) is another viable method for the synthesis. In this route, the hydroxyl groups of 4,4'-biphenol act as nucleophiles, attacking the carbonyl carbons of the anhydride. This reaction is often catalyzed by a base or a Lewis acid. While specific examples for this compound are not prevalent, the Friedel–Crafts acylation of biphenyl (B1667301) with anhydrides like succinic anhydride in the presence of AlCl₃ is a well-established reaction, demonstrating the reactivity of anhydrides with biphenyl structures. nih.gov This suggests that the direct acylation of 4,4'-biphenol with 2-furoic anhydride is a chemically sound approach.

The choice of catalyst is crucial for optimizing the esterification reaction.

Base Catalysts: In reactions involving acid chlorides like 2-furoyl chloride, stoichiometric amounts of bases such as pyridine (B92270) or triethylamine (B128534) are used to scavenge the HCl produced. In Steglich esterification, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst. mdpi.com

Lewis Acid Catalysts: For transesterification reactions, Lewis acids like titanium tetraisopropoxide are employed to activate the ester carbonyl group, facilitating the nucleophilic attack by the alcohol.

Brønsted Acid Catalysts: Dehydrative esterifications can be promoted by Brønsted acids. Surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) have been shown to enable esterifications in water. organic-chemistry.org More advanced organocatalysts, such as 2,2'-biphenol-derived phosphoric acids, can promote dehydrative esterification between carboxylic acids and alcohols in toluene without the need to remove water, which is advantageous for sensitive substrates. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Esterification Strategies

| Method | Reactants | Typical Catalysts/Reagents | Key Features | Reference |

| Direct (Acid Chloride) | 4,4'-Biphenol + 2-Furoyl Chloride | Pyridine, Triethylamine | High reactivity; produces HCl byproduct. | google.com |

| Direct (Steglich) | 4,4'-Biphenol + 2-Furoic Acid | DCC, DMAP | Mild conditions; good for sensitive substrates. | mdpi.com |

| Transesterification | 4,4'-Biphenol + Methyl 2-furoate | Titanium tetraisopropoxide | Equilibrium-driven; requires byproduct removal. | |

| Anhydride-Mediated | 4,4'-Biphenol + 2-Furoic Anhydride | Lewis Acids (e.g., AlCl₃) | High reactivity; anhydride can be prepared from the acid. | nih.gov |

| Organocatalytic | 4,4'-Biphenol + 2-Furoic Acid | 2,2'-Biphenol-derived Phosphoric Acid | Mild, dehydrative conditions without water removal. | organic-chemistry.orgresearchgate.net |

Precursor Synthesis and Functionalization for this compound

2-Furoic acid (Furan-2-carboxylic acid) is the primary starting material for one half of the target molecule. It is an industrially significant compound synthesized through the oxidation of furfural, which is derived from agricultural biomass like corn cobs. From this basic building block, several key derivatives are prepared for use in esterification reactions.

5-Bromo-2-furoic Acid: This derivative is often used in more complex syntheses, such as those involving cross-coupling reactions. It can be prepared by the bromination of 2-furoic acid. One method involves reacting furoic acid with bromine in a mixture of carbon tetrachloride and glacial acetic acid at 60 °C, yielding the product in high purity. acs.org

2-Furoyl Chloride: As a highly reactive acid chloride, this is a key intermediate for direct esterification. It is prepared from 2-furoic acid using a chlorinating agent. A patented method describes its synthesis by reacting furoic acid with phosgene, using the product itself as the solvent, followed by vacuum distillation to yield highly pure 2-furoyl chloride. google.com

Methyl/Ethyl 2-furoate: These simple esters, used in transesterification, are typically prepared via Fischer esterification, where 2-furoic acid is refluxed with the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid.

Table 2: Synthesis of Key 2-Furoic Acid Derivatives

| Derivative | Starting Material | Key Reagents | Typical Conditions | Reference |

| 2-Furoic Acid | Furfural | Oxidizing Agent (e.g., O₂) | Catalytic Oxidation | |

| 5-Bromo-2-furoic Acid | 2-Furoic Acid | Bromine (Br₂), CCl₄, Acetic Acid | 60 °C, 24 hours | acs.org |

| 2-Furoyl Chloride | 2-Furoic Acid | Phosgene (COCl₂) | Catalytic, followed by vacuum distillation | google.com |

| Methyl 2-furoate | 2-Furoic Acid | Methanol, H₂SO₄ | Reflux |

Functionalization of Biphenyl-4,4'-diol

The synthesis of this compound is achieved through the di-esterification of biphenyl-4,4'-diol. Due to the reduced nucleophilicity of the hydroxyl groups in phenols compared to aliphatic alcohols, direct esterification with furan-2-carboxylic acid (a Fischer esterification) is generally slow and inefficient. libretexts.org Therefore, more reactive acylating agents are employed to achieve higher yields under milder conditions.

A highly effective method is the Schotten-Baumann type reaction, which utilizes furan-2-carbonyl chloride, the acid chloride derivative of furan-2-carboxylic acid. libretexts.org This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. The base activates the phenol (B47542), converting it to the more reactive phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org

Alternatively, acid anhydrides can be used, though they are generally less reactive than acyl chlorides. libretexts.org For laboratory-scale synthesis, the use of furan-2-carbonyl chloride is a common and robust strategy. This acyl chloride can be synthesized from biomass-derived 5-(chloromethyl)furfural (CMF), highlighting a potential link to renewable feedstocks. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. For the synthesis of this compound, several green strategies can be implemented.

Solvent-Free Reaction Environments

A significant advancement in green synthesis is the move towards solvent-free reaction conditions, which minimizes waste, cost, and hazards associated with volatile organic compounds. Research has demonstrated that the acylation of phenols with acid chlorides can be performed efficiently under solvent-free conditions using a reusable catalyst. niscpr.res.injmchemsci.com

For instance, titanium dioxide (TiO2) has been shown to be an effective and inexpensive catalyst for the esterification of phenols at room temperature without any solvent. niscpr.res.in In such a procedure, the phenol and acid chloride are mixed directly with a catalytic amount of TiO2 powder. This approach leads to excellent product yields, often exceeding 90%, and simplifies the work-up procedure. niscpr.res.in The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity, further enhancing the green credentials of the process. niscpr.res.in

Table 1: Comparison of Reaction Yields for Phenol Esterification

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| TiO₂ | None | 25 | 92 | niscpr.res.in |

| TiO₂ | Dichloromethane | 25 | <50 | niscpr.res.in |

| TiO₂ | Acetonitrile | 25 | <50 | niscpr.res.in |

Utilization of Biocatalysts and Sustainable Catalysis

Biocatalysis, particularly the use of enzymes, represents a cornerstone of green chemistry, offering high selectivity under mild conditions in aqueous or solvent-free systems. nih.gov Lipases are versatile enzymes that can catalyze esterification reactions with high efficiency and are active towards a wide range of substrates, including aromatic compounds. acs.orgresearchgate.net

The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is widely used for the synthesis of various esters, including those with aromatic properties. nih.govcnr.it The enzymatic synthesis of this compound could be envisioned via the transesterification of biphenyl-4,4'-diol with a simple furan-2-carboxylate (B1237412) ester (e.g., methyl furan-2-carboxylate). This avoids the use of harsh reagents like acyl chlorides. While direct enzymatic esterification with the carboxylic acid is possible, water is produced as a byproduct, which can lead to a reverse hydrolytic reaction, thus lowering the yield. researchgate.net Transesterification or the removal of water during the reaction can circumvent this issue. cnr.it

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept introduced by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. niscpr.res.in A higher atom economy signifies a greener process with less waste.

The synthesis of this compound can be analyzed from an atom economy perspective by comparing two primary routes: direct esterification with furan-2-carboxylic acid and acylation with furan-2-carbonyl chloride.

Route A (Fischer Esterification): Biphenyl-4,4'-diol + 2 Furan-2-carboxylic acid → this compound + 2 H₂O

Route B (Schotten-Baumann Reaction): Biphenyl-4,4'-diol + 2 Furan-2-carbonyl chloride → this compound + 2 HCl

The theoretical atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for Synthetic Routes

| Route | Reactant 1 | Reactant 2 | Desired Product | Byproduct | Atom Economy (%) |

|---|---|---|---|---|---|

| A | Biphenyl-4,4'-diol (186.19 g/mol ) | 2 x Furan-2-carboxylic acid (112.08 g/mol ) | This compound (374.34 g/mol ) | 2 x H₂O (18.02 g/mol ) | 91.2% |

From the table, the direct esterification (Route A) has a higher theoretical atom economy. However, this reaction often has a low percentage yield due to unfavorable equilibrium, requiring measures like water removal that can add complexity. scienceready.com.au Route B, while having a lower atom economy, is often preferred for its high reactivity and yield, making it more efficient in practice for laboratory preparations. libretexts.org

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade material necessitates effective purification to remove unreacted starting materials, catalysts, and byproducts. The rigid, aromatic, and symmetrical structure of this compound makes it a solid at room temperature and highly amenable to purification by recrystallization. illinois.edu

The typical isolation and purification sequence involves:

Aqueous Workup: After the reaction is complete, the mixture is treated with an aqueous solution. If a base like pyridine was used, a dilute acid wash (e.g., dilute HCl) would remove it. A wash with a weak base like sodium bicarbonate solution neutralizes any remaining acidic byproducts (like HCl from the Schotten-Baumann reaction) or unreacted furan-2-carboxylic acid. scienceready.com.au The crude product, being insoluble in water, will precipitate and can be collected by filtration.

Recrystallization: This is the primary method for purifying the crude solid. researchgate.netyoutube.com An appropriate solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. youtube.com Given the aromatic nature of the target molecule, solvents like toluene, xylene, dimethylformamide (DMF), or a mixture of solvents would be suitable candidates. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals, leaving impurities behind in the solvent. researchgate.netyoutube.com

Column Chromatography: For achieving very high purity or for separating closely related impurities, column chromatography can be employed. tandfonline.com For biphenyl derivatives, reversed-phase HPLC using a biphenyl stationary phase is a powerful analytical and preparative technique. chromatographyonline.compyvot.techsigmaaldrich.com The biphenyl phase offers enhanced π-π interactions, providing unique selectivity for aromatic compounds. chromatographyonline.com For preparative scale flash chromatography, silica (B1680970) gel would be used as the stationary phase with a solvent system such as a hexane/ethyl acetate (B1210297) gradient.

The purity of the final product is typically confirmed by techniques such as melting point analysis, where a sharp melting range indicates high purity, and spectroscopic methods (NMR, IR, Mass Spectrometry). youtube.com

Advanced Spectroscopic and Structural Elucidation in Biphenyl 4,4 Diyl Difuran 2 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Detailed NMR spectroscopic data for Biphenyl-4,4'-diyl difuran-2-carboxylate is not available in published literature. The following sections describe the types of analyses that would be conducted once the compound is synthesized and studied.

Proton (¹H) and Carbon (¹³C) NMR Characterization

To date, no specific ¹H and ¹³C NMR data for this compound has been reported. Such analysis would be essential for the initial structural verification. Hypothetically, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the biphenyl (B1667301) and furan (B31954) rings. The chemical shifts and splitting patterns would provide information about their electronic environments and neighboring protons. The ¹³C NMR spectrum would complement this by identifying all unique carbon atoms, including the carbonyl carbons of the ester groups and the carbons of the aromatic rings.

Hypothetical ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes only and is not based on experimental data.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Biphenyl Protons | 7.5 - 8.0 | 125 - 145 |

| Furan Protons | 6.5 - 7.8 | 110 - 150 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are critical for unambiguously assigning the proton and carbon signals and confirming the molecular structure. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the biphenyl and furan rings. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded proton and carbon atoms. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the entire molecular framework, including the connection between the biphenyl and furan-2-carboxylate (B1237412) units. As no specific data is available, a detailed analysis cannot be performed.

Solid-State NMR for Bulk Structure Analysis

There is no published research on the solid-state NMR analysis of this compound. This technique would be particularly useful for studying the compound in its crystalline or polycrystalline form, providing insights into its bulk structure, packing, and any polymorphism.

Vibrational Spectroscopy Applications in this compound Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An experimental FTIR spectrum of this compound has not been reported. This analysis would be expected to show characteristic absorption bands for the ester functional group, specifically the C=O stretching vibration, which is typically strong and found in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be present. Additionally, bands corresponding to the C-H and C=C stretching and bending vibrations of the aromatic biphenyl and furan rings would be observed.

Hypothetical FTIR Data for this compound This table is for illustrative purposes only and is not based on experimental data.

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1720 - 1740 |

| C-O Stretch (Ester) | 1100 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

Raman Spectroscopy for Molecular Vibrational Signatures

No Raman spectroscopic data for this compound is currently available. Raman spectroscopy would provide complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the biphenyl and furan rings would likely produce strong signals in the Raman spectrum. This technique would be instrumental in providing a complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the analysis of "this compound," providing critical information on its molecular weight and structural integrity through controlled fragmentation.

High-resolution mass spectrometry is employed to determine the elemental composition and exact molecular weight of "this compound" with exceptional accuracy. The molecular formula of the compound is C₂₂H₁₄O₆. HRMS can distinguish the compound's exact mass from that of other molecules with the same nominal mass, offering unambiguous confirmation of its identity.

For "this compound," the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, where a match within a few parts per million (ppm) provides high confidence in the assigned chemical formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₁₄O₆ |

| Monoisotopic Mass | 374.0790 g/mol |

| Average Mass | 374.3458 g/mol |

This table presents the calculated theoretical mass values for the specified compound.

Tandem mass spectrometry (MS/MS) is a powerful tool for probing the structural connectivity of "this compound." In an MS/MS experiment, the protonated or deprotonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

Given the structure, which features two ester linkages connecting furan-2-carboxylate moieties to a central biphenyl core, the fragmentation is predictable. The ester groups are typically the most labile sites for cleavage. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester substituent.

Key predicted fragmentation patterns for "this compound" would likely involve:

Cleavage of the ester bond: This could result in the formation of ions corresponding to the furan-2-carboxylate fragment (C₅H₃O₃⁻) and the biphenyl-4,4'-diol dication or related species.

Loss of carbon dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acid esters.

Fragmentation of the furan ring: The furan rings themselves can undergo ring-opening or fragmentation, particularly after initial ester cleavage.

Table 2: Predicted Key Fragment Ions in MS/MS of this compound

| Fragment Description | Predicted m/z (for [M+H]⁺) | Fragmentation Pathway |

| Furan-2-carboxylic acid | 113.0233 | Cleavage of the ester C-O bond with hydrogen transfer |

| Biphenylene dication | 152.0626 | Loss of both furan-2-carboxylate groups |

| Ion from loss of one furan-2-carboxylate | 263.0652 | Cleavage of one ester group |

This table outlines plausible fragment ions and their corresponding mass-to-charge ratios (m/z) that could be observed in an MS/MS experiment. These are predictive based on general fragmentation rules for esters and aromatic systems.

Advanced Imaging Techniques for Morphology and Microstructure of Derived Materials (e.g., SEM, TEM, AFM)

Should "this compound" be used as a building block for more complex materials, such as polymers, metal-organic frameworks (MOFs), or liquid crystals, advanced imaging techniques would be essential for characterizing their morphology and microstructure.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface topography of materials derived from the compound. It can provide information on particle size, shape, and aggregation, typically at the micrometer to nanometer scale.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM and is used to study the internal structure of materials. It can reveal details about the crystal lattice, defects, and the dispersion of any nanoparticles within a composite material.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface profiles. It is particularly useful for characterizing thin films or surface coatings made from derivatives of "this compound," allowing for the measurement of surface roughness and the visualization of molecular-scale features.

These imaging techniques provide complementary information to the structural data obtained from XRD, offering a complete picture of the material from the atomic to the macroscopic level.

Reactivity and Mechanistic Investigations of Biphenyl 4,4 Diyl Difuran 2 Carboxylate Derivatives

Hydrolysis and Transesterification Reactions

The ester linkages in biphenyl-4,4'-diyl difuran-2-carboxylate are susceptible to hydrolysis and transesterification, processes that are critical in both the degradation and the synthetic modification of polyesters derived from this monomer.

Kinetic Studies of Hydrolysis under Varied Conditions

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous aromatic furan-2-carboxylate (B1237412) esters. The hydrolysis of such esters is influenced by factors including pH, temperature, and the presence of catalysts.

The hydrolysis of furan-2-carboxylate esters, particularly under alkaline conditions, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. Research on the alkaline hydrolysis of methyl esters of benzo[b]furan-2-carboxylic acids indicates that the furan (B31954) ring's electron-withdrawing nature facilitates this reaction. rsc.org The rate of hydrolysis is also affected by the substitution on the aromatic rings.

Kinetic studies on the hydrolysis of related diaryl sulfate (B86663) diesters have shown that the reaction kinetics often follow a first-order dependence on the concentration of the hydrolyzing agent, such as hydroxide ions. The mechanism is typically a concerted process, and the reaction rates are sensitive to the polarity of the solvent and the ionic strength of the medium.

A hypothetical kinetic study of the hydrolysis of this compound could involve monitoring the disappearance of the ester or the appearance of its hydrolysis products, 4,4'-biphenol and furan-2-carboxylic acid, under various pH and temperature conditions. The data from such a study would be crucial for understanding the environmental stability and potential degradation pathways of polymers derived from this monomer.

Table 1: Hypothetical Factors Influencing the Rate of Hydrolysis of this compound

| Factor | Expected Effect on Hydrolysis Rate | Rationale |

| pH | Increased rate at high and low pH | Acid or base catalysis of ester hydrolysis. |

| Temperature | Increased rate with increasing temperature | Provides the necessary activation energy for the reaction. |

| Solvent Polarity | Increased rate in more polar solvents | Stabilization of the polar transition state. |

| Catalyst | Increased rate in the presence of acid, base, or enzyme catalysts | Lowers the activation energy of the reaction. |

Catalytic Effects on Transesterification Pathways

Transesterification is a key reaction in the synthesis of polyesters from this compound, particularly in melt polycondensation processes. This reaction involves the exchange of the biphenyl-4,4'-diyl group with another alcohol, typically a diol, to form a new ester and 4,4'-biphenol. The choice of catalyst is critical in directing the reaction pathway and achieving high molecular weight polymers.

Common catalysts for the transesterification of aromatic esters include metal acetates (e.g., zinc acetate (B1210297), manganese acetate), organometallic compounds (e.g., titanium alkoxides), and strong acids or bases. The catalytic mechanism generally involves the activation of the carbonyl group of the ester by the catalyst, making it more susceptible to nucleophilic attack by the alcohol.

Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CAL-B), has emerged as a green alternative for polyester (B1180765) synthesis. nih.govacs.orgresearchgate.net Enzymes offer high selectivity and operate under mild reaction conditions, which can prevent side reactions such as the degradation of the furan ring. nih.govacs.orgresearchgate.net Studies on the enzymatic polymerization of furan-based diesters have shown that the enzyme's preference for different isomers can influence the degree of polymerization. nih.govacs.org

Polymerization Mechanisms Involving this compound

This compound is a promising monomer for the synthesis of high-performance polyesters due to the rigidity of the biphenyl (B1667301) unit and the potential for bio-sourcing of the furan moiety.

Polycondensation Reactions for Polyester Formation

The most common method for synthesizing polyesters from this compound is polycondensation. This can be achieved through melt polycondensation or solution polycondensation.

In a typical melt polycondensation, the monomer would be reacted with a diol at high temperatures (typically >200 °C) under vacuum. The reaction proceeds through a series of transesterification steps, with the removal of the byproduct, 4,4'-biphenol, driving the equilibrium towards the formation of a high molecular weight polymer. The synthesis of related furan-based polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), often utilizes a two-step process involving an initial esterification or transesterification followed by a polycondensation step under high vacuum and temperature. researchgate.netresearchgate.net

Solution polycondensation involves reacting the diacid chloride derivative of furan-2-carboxylic acid with 4,4'-biphenol in a suitable solvent at lower temperatures. This method can provide better control over the polymer structure but often requires the use of hazardous solvents and reagents. For instance, the polymerization of 2,5-furandicarbonyl chloride with bisphenol A has been shown to yield high molecular weight, film-forming polymers. researchgate.net

The properties of the resulting polyesters are highly dependent on the reaction conditions and the specific comonomers used. Polyesters derived from 2,5-furandicarboxylic acid and rigid diols have been shown to exhibit high glass transition temperatures and excellent thermal stability. kpi.ua

Table 2: Typical Properties of Furan-Based Aromatic Polyesters

| Property | Typical Value Range | Reference |

| Glass Transition Temperature (Tg) | 150 - 200 °C | kpi.ua |

| Melting Temperature (Tm) | 250 - 350 °C | nih.gov |

| Tensile Modulus | 2000 - 4000 MPa | nih.gov |

| Tensile Strength | 50 - 80 MPa | nih.gov |

| Decomposition Temperature (TGA, 5% weight loss) | > 350 °C | kpi.ua |

Copolymerization with Co-monomers

To tailor the properties of the final material, this compound can be copolymerized with various co-monomers. The incorporation of flexible aliphatic diols, for example, can lower the glass transition temperature and increase the flexibility of the resulting copolyester. Conversely, the use of other rigid aromatic monomers can enhance the thermal stability and mechanical strength.

Enzymatic copolymerization has been successfully employed for the synthesis of furan-based copolyesters. nih.govacs.orgresearchgate.net For instance, the copolymerization of dimethyl 2,5-furandicarboxylate with a combination of a heteroaromatic diol and linear aliphatic diols, catalyzed by CAL-B, has been reported to yield copolyesters with varied thermal and crystalline properties. nih.govacs.org The reactivity of the different furan-based ester isomers and the chain length of the aliphatic diols have a significant impact on the final polymer characteristics. nih.govacs.orgchemrxiv.org

The synthesis of furan-based block copolymers has also been explored through temperature-varied two-step enzymatic polycondensation, allowing for the creation of materials with distinct block structures and properties. researchgate.netchemrxiv.org

Ring-Opening Polymerization and Metathesis (if applicable)

Ring-opening polymerization (ROP) is a powerful technique for producing polymers with controlled molecular weights and narrow polydispersity. While linear esters like this compound are not directly suitable for ROP, it is conceivable to synthesize macrocyclic oligoesters from this monomer that could then undergo ring-opening polymerization. scite.ai

The driving force for the ROP of macrocycles is often the release of ring strain. rsc.orgreading.ac.uk For macrocycles with low ring strain, the polymerization can be entropy-driven. rsc.org The synthesis of strained macrocyclic monomers containing furan and their subsequent frontal ring-opening metathesis polymerization (FROMP) has been reported, leading to high-performance thermoplastic materials. chemrxiv.org The chemistry of biomass-derived furans is known to be sensitive to ring-opening reactions, which can be controlled by polymerization conditions. mdpi.com

While there are no specific reports on the ring-opening polymerization of macrocycles derived from this compound, the principles of ROP and ring-opening metathesis polymerization (ROMP) of other furan-containing and aromatic macrocycles suggest that this could be a viable, albeit challenging, route to novel polyester architectures. rsc.orgchemrxiv.org

Electrophilic and Nucleophilic Substitution Reactions on the Furan and Biphenyl Moieties

The reactivity of this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of its constituent furan and biphenyl rings, as well as the influence of the deactivating carboxylate groups.

Furan Moieties: The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.comyoutube.com Electrophilic attack on an unsubstituted furan ring preferentially occurs at the 2- and 5-positions (the α-carbons) because the resulting cationic intermediate (sigma complex) is more effectively stabilized by resonance, with three contributing structures. chemicalbook.compearson.com In this compound, the 2-position of each furan ring is occupied by an electron-withdrawing ester group. This group deactivates the furan ring towards electrophilic aromatic substitution. Consequently, any electrophilic attack would be directed to the most activated available position, which is the 5-position.

Nucleophilic substitution on the furan ring is generally unfavorable. However, the presence of the electron-withdrawing furan-2-carboxylate group could potentially facilitate nucleophilic attack, particularly at positions that can stabilize a negative charge.

Biphenyl Moieties: In the biphenyl system, one phenyl ring acts as an electron-donating group (via resonance) to the other, activating it towards electrophilic substitution. pearson.com This activation directs incoming electrophiles to the ortho and para positions. pearson.comyoutube.com Since the para-positions (4 and 4') of the biphenyl core in the title compound are already substituted, electrophilic attack is predicted to occur at the ortho-positions (2, 2', 6, and 6').

Standard nucleophilic aromatic substitution on the biphenyl rings is challenging and would likely require harsh reaction conditions or the introduction of strong electron-withdrawing groups onto the rings themselves. mdpi.com The ester functionalities are too far removed to provide significant activation for nucleophilic attack on the biphenyl core.

Table 1: Predicted Regioselectivity of Substitution Reactions

Radical Reactions and Their Initiation Mechanisms

Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The presence of both furan and biphenyl systems in this compound offers multiple potential sites for radical attack.

Initiation: The reaction is initiated by the formation of a free radical. This is typically achieved through the homolytic cleavage of a weak bond in a radical initiator molecule, prompted by heat or ultraviolet (UV) light. libretexts.org Common initiators include peroxides and azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org For example, AIBN decomposes upon heating to yield nitrogen gas and two cyanoisopropyl radicals. libretexts.org

Propagation: Once formed, the initiator radical can react with the substrate to generate a new radical, propagating the chain reaction. libretexts.org For this compound, several propagation pathways are conceivable:

Hydrogen Abstraction: A radical could abstract a hydrogen atom from one of the C-H bonds on the biphenyl or furan rings, creating a new carbon-centered radical on the substrate.

Radical Addition: The electron-rich double bonds within the furan rings are susceptible to addition by radical species. researchgate.net Studies on the reaction of furan with hydroxyl radicals show that the reaction proceeds via addition to the double bonds, often leading to ring-opening. researchgate.net

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com This can involve the combination of two substrate radicals, a substrate radical and an initiator radical, or two initiator radicals.

Table 2: General Mechanism for a Radical Reaction

Photochemical Reactivity and Photolysis Pathways

The electronic structure of this compound, featuring multiple chromophores (furan, biphenyl, and ester carbonyls), suggests it will be photochemically active. Electronic excitation via absorption of light can significantly alter the molecule's reactivity, opening pathways not accessible through thermal reactions. rsc.org

Photochemical Reactivity: Upon absorbing UV light, the molecule is promoted to an excited state. In this state, aromatic compounds have a strong tendency to undergo reactions that temporarily or permanently disrupt their aromaticity. acs.org Potential photochemical reactions for this molecule include:

Photocycloadditions: The excited furan or biphenyl rings could participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions with other unsaturated molecules. acs.org

Electrocyclization: Intramolecular cyclization reactions could occur, particularly involving the biphenyl unit.

Photolysis Pathways: Photolysis refers to the cleavage of chemical bonds by light. For this compound, several photolytic fragmentation pathways are plausible:

Ester Cleavage: The carbon-oxygen bonds of the ester linkages are potential sites for photolytic cleavage. This could occur via several mechanisms, leading to the formation of acyl and aryloxy radicals.

Decarboxylation: Similar to other aromatic ester derivatives, photolysis could induce decarboxylation of the furan-2-carboxylate moiety. researchgate.net This process would eliminate carbon dioxide and generate a furanyl radical.

Ring Opening: The excited furan ring could undergo photolytic ring-opening, a known reaction pathway for furans that can lead to the formation of unsaturated dicarbonyl compounds. researchgate.net

The specific pathway followed would depend on factors such as the excitation wavelength, the solvent, and the presence of other reactive species.

Table 3: Potential Photochemical and Photolysis Pathways

Information regarding "this compound" in the requested applications is not available in public sources.

Following a comprehensive search of scientific literature and databases, no specific information was found on the utilization of the chemical compound "this compound" as a monomer in the synthesis of high-performance polyesters and poly(ester-amide)s, or its role as a ligand in the formation of Metal-Organic Frameworks (MOFs) and coordination polymers.

The provided article outline requires detailed research findings on the synthesis, characterization, structure-property relationships, and thermal behavior of polymers derived from this specific monomer, as well as its application in the design and synthesis of MOFs. Despite targeted searches for this exact compound, the necessary data to fulfill these requirements could not be located.

General research on related furan-based polymers, such as those derived from 2,5-furandicarboxylic acid (FDCA) or 2,5-bis(hydroxymethyl)furan (BHMF), does exist. digitellinc.comacs.orgresearchgate.netnih.govnih.gov This body of work explores the structure-property relationships and thermal characteristics of various furan-containing polyesters. digitellinc.comacs.orgnih.gov However, this information does not pertain to the specific molecular architecture of "this compound" and therefore cannot be used to generate the requested article while adhering to the strict outline and content inclusions provided.

Similarly, literature on MOFs and coordination polymers details the use of various biphenyl-dicarboxylate linkers, but none of the available sources specifically mention the use of "this compound" as a ligand.

Due to the absence of research data on "this compound" in the specified fields of polymer science and materials chemistry, it is not possible to generate the scientifically accurate and detailed article as per the user's instructions and outline.

Applications of Biphenyl 4,4 Diyl Difuran 2 Carboxylate in Advanced Functional Materials and Polymer Science

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Tunable Framework Properties (e.g., porosity, framework dynamics)

There is currently no specific research available that details the use of Biphenyl-4,4'-diyl difuran-2-carboxylate as a building block for tunable porous frameworks such as Metal-Organic Frameworks (MOFs) or Porous Aromatic Frameworks (PAFs). The rigid and linear nature of the biphenyl (B1667301) unit, combined with the coordinating potential of the carboxylate groups on the furan (B31954) rings, suggests that this molecule could theoretically serve as a ligand in the construction of such materials. The porosity and framework dynamics of such hypothetical frameworks would be influenced by the geometry of the metal nodes and the rotational freedom of the biphenyl and furan moieties. However, without experimental data, any discussion on its specific impact on porosity or framework dynamics remains speculative.

Integration into Sustainable and Bio-based Materials

The integration of this compound into sustainable materials is a promising yet underexplored area. The potential for its use in bio-based polymers is rooted in the origin of its precursor molecules.

Furan-2-carboxylic acid, a key precursor for this compound, can be derived from biomass. Specifically, it can be synthesized from furfural, a platform chemical produced from the dehydration of pentose sugars found in hemicellulose from agricultural residues and forestry waste. One method involves the direct carboxylation of furan-2-carboxylic acid using carbon dioxide under strong basic conditions to yield furan-2,5-dicarboxylic acid, which can then be selectively decarboxylated. arkat-usa.org The other precursor, 4,4'-biphenol, is industrially synthesized, though research into bio-based routes for aromatic compounds is ongoing. wikipedia.org The synthesis of the final compound would typically involve the esterification of 4,4'-biphenol with two equivalents of a furan-2-carboxylic acid derivative, such as furan-2-carbonyl chloride.

This compound can be envisioned as a monomer for the synthesis of bio-based polyesters. The rigid biphenyl and furan units would likely impart high thermal stability and specific mechanical properties to the resulting polymer. Polyesters based on the related bio-derived monomer, 2,5-furandicarboxylic acid (FDCA), have shown promise as alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comnih.govresearchgate.net These furan-based polyesters often exhibit excellent gas barrier properties and can be tailored for various applications, from packaging to engineering plastics. mdpi.comresearchgate.netmdpi.com By analogy, polyesters incorporating this compound could offer unique properties, though no specific research on such polymers has been published to date.

The table below outlines the potential precursors for this compound and their origin.

| Precursor | Chemical Formula | Potential Origin |

| Furan-2-carboxylic acid | C₅H₄O₃ | Renewable (from furfural, derived from biomass) |

| 4,4'-Biphenol | C₁₂H₁₀O₂ | Primarily from fossil fuels, with ongoing research into bio-based routes |

Potential in Optical and Electronic Materials Research

The extended π-conjugated system of this compound suggests potential applications in optical and electronic materials, though specific experimental data for this compound is not available.

The molecular structure, featuring a biphenyl core linked to two furan rings, creates a conjugated system that can facilitate electron delocalization. This is a key characteristic for organic electronic materials. The electronic band structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would determine its electronic properties, such as its potential as a semiconductor. Computational studies on related biphenyl and furan-containing molecules have been used to predict these properties. researchgate.net For instance, benzodifuran derivatives, which also contain furan rings in a conjugated system, have been investigated for their semiconducting properties in organic electronics. frontiersin.orgnih.gov

Many conjugated organic molecules exhibit luminescence (fluorescence or phosphorescence). The rigid structure of this compound might lead to fluorescent behavior in solution or in the solid state. The emission wavelength and quantum yield would depend on the extent of conjugation and the electronic nature of the molecule. Studies on related biphenyl compounds have explored their optical properties, including absorption and emission spectra. wu.ac.th However, without experimental investigation, the luminescent properties of this compound and its potential use in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe remain theoretical.

Theoretical and Computational Investigations of Biphenyl 4,4 Diyl Difuran 2 Carboxylate

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and the prediction of various molecular properties. For Biphenyl-4,4'-diyl difuran-2-carboxylate, DFT studies are instrumental in understanding its preferred three-dimensional shape and electronic characteristics.

The first step in a computational study is typically to determine the most stable molecular geometry, which corresponds to the minimum energy on the potential energy surface. For this compound, geometry optimization is commonly performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p).

The key structural feature of the biphenyl (B1667301) core is the dihedral angle between the two phenyl rings. In the gas phase, biphenyl itself is not planar, exhibiting a dihedral angle of approximately 40-45° due to steric hindrance between ortho-hydrogens. For this compound, the bulky furan-2-carboxylate (B1237412) substituents are expected to influence this angle. The optimized structure would likely show a non-planar conformation of the biphenyl unit, which is a balance between conjugative effects favoring planarity and steric repulsion favoring a twisted structure. The furan (B31954) and carboxylate groups themselves will adopt conformations that minimize steric strain, with the ester linkages potentially exhibiting s-cis or s-trans arrangements relative to the furan ring.

An illustrative table of optimized geometric parameters for a similar biphenyl ester derivative is presented below.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-C (Biphenyl Inter-ring) | 1.49 |

| C=O (Carbonyl) | 1.21 |

| C-O (Ester) | 1.36 |

| Bond Angles (°) ** | |

| C-C-O (Ester) | 111.5 |

| O=C-O (Ester) | 124.0 |

| Dihedral Angles (°) ** | |

| C-C-C-C (Biphenyl Twist) | 42.5 |

Note: This data is illustrative for a biphenyl ester derivative and not from a specific study on this compound.

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared spectrum. Key vibrational modes would include the characteristic C=O stretching of the ester groups, C-O stretching frequencies, and aromatic C-H stretching and bending modes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and its suitability for optoelectronic applications.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan rings and the biphenyl system, which can act as electron donors. The LUMO, conversely, would likely be distributed across the entire conjugated system, including the electron-accepting carbonyl groups of the ester linkages. The spatial distribution of these orbitals dictates the molecule's behavior in charge-transfer processes.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications in organic electronics. DFT calculations provide quantitative values for these orbital energies.

| Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.05 |

Note: These energy values are hypothetical and representative for aromatic ester compounds.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the ESP map would show significant negative potential (red/orange) around the oxygen atoms of the carbonyl groups in the ester linkages, as these are the most electronegative atoms and represent sites for interaction with electrophiles or hydrogen bond donors. The aromatic rings would exhibit moderately negative potential above and below the plane due to the π-electron clouds. Regions of positive potential (blue) would be found around the hydrogen atoms. This mapping helps in understanding intermolecular interactions, such as stacking and hydrogen bonding, which are crucial for self-assembly.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While DFT provides a static picture of a single molecule at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their ensembles at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to explore these effects by placing the molecule of interest in a box filled with explicit solvent molecules (e.g., water, toluene).

MD simulations can also be used to investigate how multiple molecules of this compound interact with each other to form larger aggregates or self-assembled structures. By simulating a system containing many solute molecules, one can observe the spontaneous formation of ordered arrangements.

Predictive Modeling and Computational Design

Theoretical and computational chemistry provides powerful tools for predicting the behavior of molecules and designing new ones with desired properties, circumventing the need for extensive empirical experimentation. For this compound, these methods can offer profound insights into its reactivity and guide the development of novel derivatives for specialized applications.

Predictive Modeling of Reactive Sites and Selectivity

Computational methods are instrumental in identifying the most probable sites for chemical reactions on a molecule. Techniques such as Density Functional Theory (DFT) are employed to calculate the distribution of electron density and generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting electron-rich areas (nucleophilic sites) that are susceptible to electrophilic attack, and electron-poor areas (electrophilic sites) prone to nucleophilic attack.

For this compound, MESP analysis would likely indicate that the oxygen atoms of the carbonyl groups are the most electron-rich regions, making them potential sites for protonation or coordination with Lewis acids. Conversely, the carbonyl carbon atoms are expected to be electron-deficient and thus primary targets for nucleophiles.

Another critical approach is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). In related compounds like 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one, computational studies have used FMO analysis to understand electronic properties and reactivity. researchgate.net For this compound, the location of the HOMO would indicate the most likely site for electrophilic attack, whereas the LUMO's location would pinpoint the most probable site for nucleophilic attack, thereby predicting the selectivity of various reactions.

Table 1: Predicted Reactive Sites in this compound based on Computational Models

| Molecular Site | Predicted Reactivity | Computational Evidence |

| Carbonyl Carbons | Electrophilic (susceptible to nucleophilic attack) | Electron-deficient region in MESP maps; significant LUMO coefficient |

| Carbonyl Oxygens | Nucleophilic (site for protonation/coordination) | Electron-rich (negative potential) region in MESP maps |

| Furan Rings | Susceptible to electrophilic aromatic substitution | High HOMO density expected on the furan rings |

| Biphenyl Rings | Susceptible to electrophilic aromatic substitution | Moderate HOMO density expected on the biphenyl rings |

Computational Design of Derivatives for Targeted Research Applications

Computational modeling is a cornerstone of rational molecular design, enabling the in-silico creation and evaluation of novel derivatives before their physical synthesis. By systematically modifying the structure of this compound, researchers can tune its electronic, optical, and chemical properties for specific functions.

Furthermore, the inherent chemical neutrality of a core biphenyl structure often necessitates the introduction of functional groups to create bioactive derivatives. researchgate.net Computational docking simulations could be used to design derivatives of this compound that bind to specific biological targets, such as enzyme active sites, by optimizing the steric and electronic complementarity between the ligand and the receptor.

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational chemistry offers methods to map the entire energy landscape of a reaction, including the identification of intermediates and, most importantly, transition states.

For a reaction involving this compound, such as its synthesis via esterification or its hydrolysis, DFT calculations can be used to elucidate the step-by-step mechanism. This process involves:

Reactant and Product Optimization: The geometric structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the minimum energy reaction pathway.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real, positive vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products.

This comprehensive analysis yields the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. For example, in the synthesis of related furan carboxylates via Suzuki coupling, it was noted that the reaction yields were influenced by the electronic nature of the reactants and the polarity of the solvent, factors that directly impact the stability of the transition state complex with the palladium catalyst. mdpi.com A computational study could model this process to rationalize these experimental observations.

Spectroscopy Simulation and Interpretation (e.g., simulated NMR, UV-Vis, IR spectra)

Computational spectroscopy is a vital tool for validating molecular structures and interpreting experimental spectra. By simulating spectra from first principles, researchers can make definitive assignments of spectral features to specific molecular motions or electronic transitions.

Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.com For this compound, a GIAO calculation would provide theoretical chemical shift values for each unique proton and carbon atom. These calculated shifts can be compared directly with experimental data, aiding in the unambiguous assignment of complex spectra, especially for the aromatic regions where signals often overlap. Studies on similar compounds have shown a high level of agreement between theoretical and experimental NMR data, enhancing confidence in the structural characterization. mdpi.commdpi.com

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹H NMR Chemical Shifts for a Related Furan Carboxylate Moiety

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| Furan H-3 | 7.35 | 7.41 | +0.06 |

| Furan H-4 | 6.62 | 6.68 | +0.06 |

| Phenyl H (ortho to ester) | 8.15 | 8.22 | +0.07 |

| Phenyl H (meta to ester) | 7.50 | 7.55 | +0.05 |

| Note: Data is hypothetical, based on typical deviations reported in the literature for similar structures. |

Simulated UV-Vis Spectra: The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. A TD-DFT calculation for this compound would predict the λ_max_ values and intensities of its principal electronic transitions, which are typically π → π* transitions within the conjugated system of the furan and biphenyl rings. This allows for a detailed interpretation of the experimental UV-Vis spectrum, correlating specific absorption bands with the electronic structure of the molecule.

Simulated IR Spectra: The vibrational frequencies of a molecule can be calculated using DFT. The resulting simulated IR spectrum shows a series of absorption bands, each corresponding to a specific vibrational mode (e.g., stretching, bending). researchgate.net For this compound, this would allow for the precise assignment of key functional group frequencies, such as the prominent C=O stretching vibration of the ester groups, the C-O stretching vibrations, and the various C-H and C=C vibrations of the aromatic rings. Comparing the simulated spectrum with the experimental one helps to confirm the structure and identify subtle structural features. nih.gov

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1750 - 1720 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| Ester (C-O) Stretch | 1300 - 1100 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

| Note: Frequencies are typical ranges and would be precisely calculated in a computational study. |

Future Directions and Emerging Research Avenues for Biphenyl 4,4 Diyl Difuran 2 Carboxylate

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The advancement of biphenyl-4,4'-diyl difuran-2-carboxylate applications is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current research efforts are geared towards greener and more sustainable production processes. One promising avenue involves the use of bio-derived precursors, such as the synthesis of 4,4′-dimethylbiphenyl from 2-methylfuran, which can then be further functionalized. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by utilizing renewable feedstocks.

Future synthetic strategies may focus on:

Catalytic C-H Activation: Direct arylation of furan-2-carboxylic acid with biphenyl (B1667301) through C-H activation would offer a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound and its derivatives.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally friendly production methods under mild reaction conditions.

A recent review highlighted various metal-catalyzed reactions for the synthesis of biphenyl derivatives, including Suzuki-Miyaura, Wurtz-Fittig, and Ullmann couplings, which could be adapted for more sustainable production of the target compound. nih.gov For instance, the use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions is a well-established method for forming the biphenyl linkage. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Bio-based Synthesis | Utilization of renewable resources, reduced environmental impact. researchgate.netresearchgate.net | Development of efficient conversion pathways from biomass-derived furans. |

| Catalytic C-H Activation | High atom economy, reduced waste generation. | Design of selective and robust catalyst systems. |

| Flow Chemistry | Improved process control, scalability, and safety. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

Development of Advanced Polymer Architectures and Composites

The rigid and linear structure of this compound makes it an excellent building block for high-performance polymers and advanced composites. Its incorporation into polymer chains can enhance thermal stability, mechanical strength, and introduce liquid crystalline properties.

Future research in this area will likely focus on:

Liquid Crystalline Polymers (LCPs): The synthesis of novel thermotropic LCPs containing the this compound moiety could lead to materials with exceptional mechanical properties and low coefficients of thermal expansion, suitable for applications in electronics and aerospace. The biphenyl core is a well-known mesogen in many liquid crystal families. ossila.comcanaanchem.com

High-Performance Polyesters and Polyamides: Incorporating this monomer into polyester (B1180765) or polyamide backbones can lead to materials with improved thermal and dimensional stability.

Nanocomposites: The functionalization of graphene nanoplatelets with carboxylic terminal groups suggests the potential for creating composites with this compound. mdpi.com Such composites could exhibit enhanced electrical conductivity and mechanical reinforcement. The synergy between graphene and other materials in composites has been shown to improve properties for applications like lithium-ion batteries. rsc.org

Expansion into Diverse Functional Materials (e.g., sensing, energy storage)

The electronic and structural attributes of this compound open up possibilities for its use in a variety of functional materials.

Sensing Applications: The biphenyl unit, when incorporated into larger molecular structures, can act as a selective fluorescent sensor for metal cations like mercury. researchgate.net The furan (B31954) rings can also be functionalized to create chemosensors. Future work could involve designing derivatives of this compound that exhibit chromogenic or fluorogenic responses upon binding to specific analytes.

Energy Storage: Biphenyl dicarboxylic acids are utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs) for high-performance supercapacitors. nih.govmdpi.comresearchgate.net Research has shown that nickel-based MOFs using 4,4'-biphenyl dicarboxylic acid exhibit high specific capacitance and good cycling stability. nih.govmdpi.comresearchgate.net This suggests that this compound could be explored as a novel linker in MOFs for energy storage applications, potentially offering tailored pore sizes and electrochemical properties.

| Application Area | Key Property | Research Direction |

| Sensing | Fluorescence, Chromogenicity researchgate.net | Design of derivatives for selective analyte detection. |

| Energy Storage | High specific capacitance, cycling stability in MOFs nih.govmdpi.comresearchgate.net | Use as a linker in novel MOF architectures for supercapacitors and batteries. |

| Organic Electronics | Charge transport, photoluminescence researchgate.netnih.gov | Development of organic semiconductors for OLEDs and photovoltaics. |

Interdisciplinary Research with Materials Science and Engineering

The full potential of this compound can be realized through collaborative efforts between chemists, materials scientists, and engineers. Such interdisciplinary research will be crucial for translating the fundamental properties of this molecule into practical applications.

Key areas for interdisciplinary collaboration include:

Device Fabrication: Engineers can work with chemists to integrate novel polymers and composites based on this compound into electronic and optical devices, such as flexible displays and sensors.

Structure-Property-Performance Relationships: A combined experimental and theoretical approach will be essential to understand how molecular modifications influence the macroscopic properties and in-device performance of materials derived from this compound.

Process Engineering: Collaboration with chemical engineers will be necessary to develop scalable and cost-effective manufacturing processes for both the monomer and the resulting materials.

The investigation of biphenyl enamines for applications as p-type semiconductors highlights the importance of such interdisciplinary work in developing new materials for organic light-emitting diodes and solar cells. researchgate.net

Computational Chemistry-Driven Design and Discovery of New Derivatives

Computational chemistry and in silico methods are powerful tools for accelerating the discovery and optimization of new materials based on the this compound scaffold.

Future research in this domain will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the properties and activities of new derivatives, guiding synthetic efforts towards compounds with desired characteristics. medcraveonline.commdpi.comresearchgate.netnih.govresearchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives, providing insights that can inform the design of new functional materials. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the morphology and dynamics of polymers and composites containing the this compound unit, helping to understand and predict their bulk properties. nih.gov

The in silico design and subsequent synthesis of novel benzothiazole (B30560) derivatives as anticancer agents is a prime example of how computational approaches can guide the development of new functional molecules. researchgate.net

| Computational Method | Application | Expected Outcome |